GSK2188931B Human sEH Inhibitory Potency: IC50 ~4.0 nM vs. AUDA (69 nM) and TPPU (3.7 nM)
GSK2188931B inhibits recombinant human soluble epoxide hydrolase (hsEH) with an IC50 of approximately 4.0 nM (pIC50 = 8.4), as determined by in vitro fluorescence-based assay . This potency is approximately 17-fold higher than that of AUDA (human sEH IC50 = 69 nM), an early-generation adamantyl-urea sEH inhibitor . GSK2188931B exhibits comparable potency to TPPU, a widely used benchmark sEH inhibitor with reported human sEH IC50 values of 3.7 nM . The 4.0 nM potency of GSK2188931B is within the nanomolar range characteristic of optimized piperidine-containing sEH inhibitors .
| Evidence Dimension | Human soluble epoxide hydrolase (hsEH) inhibitory potency |
|---|---|
| Target Compound Data | IC50 ~4.0 nM (pIC50 = 8.4) |
| Comparator Or Baseline | AUDA: IC50 = 69 nM; TPPU: IC50 = 3.7 nM |
| Quantified Difference | ~17-fold more potent than AUDA (4.0 nM vs. 69 nM); comparable to TPPU (4.0 nM vs. 3.7 nM) |
| Conditions | Recombinant human sEH; fluorescence-based assay using PHOME substrate or equivalent |
Why This Matters
Higher hsEH potency enables lower experimental compound concentrations, potentially reducing off-target effects and improving assay signal-to-noise in human-relevant cardiovascular models.
